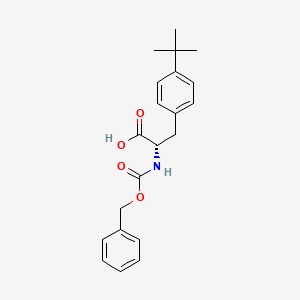

Cbz-4-tert-butyl-L-Phenylalanine

Description

Contextualization as a Protected Unnatural Amino Acid Derivative

Cbz-4-tert-butyl-L-Phenylalanine is classified as a protected unnatural amino acid derivative. Unnatural amino acids are not found among the 20 common proteinogenic amino acids and offer a way to introduce novel chemical properties into peptides and proteins. nih.gov The "L" designation refers to its stereochemistry, which is the same as that of naturally occurring amino acids in humans.

The "Cbz" or benzyloxycarbonyl group is a crucial protecting group for the amine functionality of the amino acid. This protection is vital during chemical synthesis, preventing the highly reactive amino group from participating in unintended side reactions. mdpi.com The Cbz group can be selectively removed under specific conditions, allowing for the controlled formation of peptide bonds.

The "4-tert-butyl" modification on the phenyl ring of phenylalanine is what makes this amino acid "unnatural." This bulky aliphatic group significantly alters the steric and electronic properties of the amino acid compared to its natural counterpart, phenylalanine.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(benzyloxycarbonylamino)-3-(4-tert-butylphenyl)propanoic acid | nih.gov |

| CAS Number | 1270292-81-3 | bldpharm.comresearchgate.net |

| Molecular Formula | C21H25NO4 | bldpharm.com |

| Molecular Weight | 355.43 g/mol | bldpharm.com |

Strategic Importance in Modern Organic Synthesis and Chemical Biology

The strategic importance of this compound lies in its ability to confer unique properties to peptides and other organic molecules. The tert-butyl group is a lipophilic, or fat-loving, moiety. Its incorporation can enhance the ability of a peptide to cross cell membranes, a critical factor for the efficacy of many drugs. Furthermore, the steric bulk of the tert-butyl group can be used to influence the conformation or three-dimensional shape of a peptide, which is often intimately linked to its biological activity.

In the field of chemical biology, unnatural amino acids like this one are invaluable tools for probing and manipulating biological systems. nih.gov By replacing a natural amino acid with this compound in a peptide sequence, researchers can study the impact of this change on protein structure, function, and interactions. This provides insights into the fundamental workings of biological processes.

Overview of Research Trajectories in Medicinal Chemistry and Peptide Science

In medicinal chemistry, the focus is on designing and synthesizing new therapeutic agents. Phenylalanine derivatives, in general, have been explored for the development of various drugs. The incorporation of modifications like the tert-butyl group on the phenyl ring can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. While specific research on this compound is still emerging, the trajectory for related compounds suggests its potential in areas such as the development of enzyme inhibitors and receptor ligands.

Peptide science is a rapidly advancing field, with peptides being investigated as treatments for a wide range of diseases. The use of unnatural amino acids is a key strategy for overcoming some of the limitations of natural peptides, such as their rapid degradation in the body. The Cbz protecting group is a classic tool in peptide synthesis, both in solution-phase and solid-phase methods, allowing for the stepwise assembly of amino acids into a desired peptide chain. mdpi.com The unique properties of the 4-tert-butylphenyl side chain can be exploited to create peptides with enhanced stability and novel biological functions.

Properties

IUPAC Name |

(2S)-3-(4-tert-butylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNNNROLVWMWES-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270292-81-3 | |

| Record name | L-Phenylalanine, 4-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Applications in Peptide and Peptidomimetic Chemistry

Strategic Utilization as a Chiral Building Block in Peptide Synthesis

Cbz-4-tert-butyl-L-phenylalanine can be effectively integrated into Solid-Phase Peptide Synthesis (SPPS) protocols, a cornerstone of modern peptide chemistry. chemimpex.com In SPPS, peptides are constructed sequentially on a solid resin support. The Cbz group serves as a temporary protecting group for the amino function, preventing unwanted reactions during the coupling of subsequent amino acids. For incorporation, the carboxylic acid of this compound is activated, typically using a coupling reagent, which facilitates the formation of a peptide bond with the free amino group of the resin-bound peptide chain. The bulky tert-butyl group generally does not impede the coupling efficiency, especially with the use of potent modern coupling reagents. nih.gov After coupling, the Cbz group can be selectively removed under specific conditions to allow for the next amino acid to be added to the growing peptide chain. This iterative process allows for the precise and controlled synthesis of complex peptide sequences containing this unique amino acid. chemimpex.com

In solution-phase peptide synthesis, this compound is coupled with another amino acid or peptide fragment in a homogenous solvent system. americanpeptidesociety.org The fundamental mechanism involves the activation of the carboxylic acid group of the Cbz-protected amino acid. americanpeptidesociety.orgyoutube.com This is commonly achieved using carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), which convert the carboxylic acid into a highly reactive O-acylisourea intermediate. americanpeptidesociety.org This intermediate is then susceptible to nucleophilic attack by the amino group of the coupling partner, forming the desired peptide bond. americanpeptidesociety.org

To enhance reaction efficiency and minimize the risk of racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. americanpeptidesociety.org These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions. americanpeptidesociety.org The steric hindrance from the tert-butyl group on the phenyl ring can potentially slow down the coupling reaction rate. Therefore, the choice of coupling reagent and reaction conditions is critical to ensure high yields and purity of the final peptide product. uni-kiel.de

Table 1: Common Coupling Reagents for Solution-Phase Synthesis

| Reagent Class | Example(s) | Mechanism of Action |

| Carbodiimides | DCC, DIC | Forms a reactive O-acylisourea intermediate. americanpeptidesociety.org |

| Onium Salts | HATU, HBTU, PyBOP | Forms active esters that are highly reactive and less prone to racemization. nih.govuni-kiel.de |

| Phosphonium (B103445) Reagents | BOP | Activates the carboxyl group through a phosphonium intermediate. uni-kiel.de |

Perhaps more importantly, the bulky side chain can confer enhanced stability to the peptide. chemimpex.comchemimpex.com Peptides are often susceptible to degradation by proteases, enzymes that cleave peptide bonds. The steric bulk of the 4-tert-butylphenyl group can hinder the approach of these enzymes to the peptide backbone, thereby increasing the peptide's resistance to proteolysis and prolonging its biological half-life. nih.govwur.nl Studies have shown that aromatic amino acids can act as stabilizers and inhibit protein aggregation, a common issue with peptide-based therapeutics. nih.gov

Rational Design and Chemical Synthesis of Peptidomimetics Incorporating 4-tert-butyl-L-Phenylalanine

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. nih.govlongdom.org 4-tert-butyl-L-phenylalanine is a valuable building block in the rational design of peptidomimetics. chemimpex.comchemimpex.com By replacing a natural amino acid, such as phenylalanine or tyrosine, with this non-natural counterpart, medicinal chemists can systematically probe the structure-activity relationships (SAR) of a bioactive peptide. nih.govnih.gov

The synthesis of these peptidomimetics often follows established peptide synthesis methodologies, such as SPPS or solution-phase techniques. frontiersin.org The 4-tert-butylphenyl group can serve as a key pharmacophoric element, interacting with specific hydrophobic pockets in a target receptor or enzyme. nih.gov Its rigid and well-defined structure can help to lock the peptidomimetic into a bioactive conformation, leading to increased potency and selectivity. nih.gov Multi-component reactions, such as the Ugi four-component reaction, have also been employed to create libraries of peptidomimetics based on phenylalanine derivatives for screening against biological targets. nih.gov

Table 2: Rationale for Incorporating 4-tert-butyl-L-Phenylalanine in Peptidomimetics

| Desired Property | Rationale |

| Increased Potency | The bulky side chain can optimize interactions with hydrophobic binding pockets. nih.gov |

| Enhanced Selectivity | The specific size and shape of the side chain can favor binding to one receptor subtype over others. nih.gov |

| Improved Stability | Steric hindrance can protect against enzymatic degradation. nih.gov |

| Better Pharmacokinetics | Increased lipophilicity can improve absorption and distribution. chemimpex.com |

Conformational Control and Stereochemical Impact in Peptide Architectures

The three-dimensional shape of a peptide is critical to its biological function. The incorporation of sterically demanding amino acids like 4-tert-butyl-L-phenylalanine provides a powerful tool for influencing and controlling the conformation of a peptide chain.

The most significant impact of the 4-tert-butyl-L-phenylalanine residue is the steric hindrance exerted by its bulky side chain. chemimpex.comnih.gov This steric bulk restricts the rotational freedom around the adjacent peptide bonds, influencing the local and global conformation of the peptide. nih.gov By limiting the available conformational space, this residue can help to pre-organize the peptide into a specific secondary structure, such as a turn or a helix, which may be required for biological activity.

Modulation of Peptide Secondary and Tertiary Structures

The incorporation of this compound into peptide chains offers a powerful tool for influencing and controlling the adoption of specific secondary and tertiary structures. The defining feature of this amino acid derivative, the bulky and hydrophobic tert-butyl group at the para-position of the phenyl ring, introduces significant steric and electronic effects that can dictate the conformational preferences of the peptide backbone and the orientation of side chains.

The tert-butyl group enhances the hydrophobic character of the phenylalanine side chain, which can promote its involvement in hydrophobic core packing within a folded peptide or protein structure. chemimpex.com This increased lipophilicity can be a driving force for folding in aqueous environments, as the bulky nonpolar group seeks to minimize its contact with water.

Detailed research into the conformational effects of 4-substituted phenylalanine residues within cyclic peptides has provided significant insights. A study involving a cyclic peptide, cyclo(-Phe(X)¹-Oxz²-d-Val³-Thz⁴-Ile⁵-Oxz⁶-d-Val⁷-Thz⁸-), demonstrated that the electronic properties of the substituent at the 4-position of the phenylalanine residue could modulate the equilibrium between a folded and an open "square" conformation in solution. nih.gov

In the folded conformation of this model peptide, a stabilizing CH⋯π interaction occurs between the phenylalanine aromatic ring and a methyl group on an adjacent oxazoline (B21484) (Oxz) ring. The strength of this interaction, and consequently the stability of the folded state, was found to be influenced by the electronic nature of the substituent on the phenyl ring. nih.gov Electron-donating substituents, such as the tert-butyl group, enrich the electron density of the aromatic ring, thereby strengthening the CH⋯π interaction. This enhanced non-covalent interaction helps to restrain the conformational freedom of the phenylalanine side chain, which entropically favors the folded structure of the peptide. nih.gov

While nuclear magnetic resonance (NMR) studies in solution showed that electron-donating groups promoted folding, X-ray crystallography of the cyclic peptide containing the 4-tert-butyl-phenylalanine residue revealed a "square" conformation in the solid state. nih.gov This highlights that the conformational preferences can be dependent on the physical state and environment of the peptide.

The table below summarizes the observed relationship between the nature of the substituent at the 4-position of the phenylalanine residue and the resulting conformational preference of the cyclic peptide in the aforementioned study.

| Substituent at 4-Position of Phenylalanine | Electronic Effect | Observed Predominant Conformation (in solution) | Key Interaction |

| -C(CH₃)₃ (tert-butyl) | Electron-Donating | Folded | Stronger CH⋯π interaction |

| -H | Neutral | Equilibrium between Folded and Square | Baseline CH⋯π interaction |

| -CF₃ | Electron-Withdrawing | Square | Weaker or absent CH⋯π interaction |

Data derived from studies on model cyclic peptides where the conformational equilibrium was analyzed by NMR. nih.gov

In essence, the strategic placement of this compound within a peptide sequence provides a mechanism to introduce a conformational bias. This "local control," exerted by the bulky, electron-rich side chain, can have a significant impact on the global fold of the peptide, making it a valuable building block for designing peptides and peptidomimetics with predefined three-dimensional structures. nih.gov

Investigative Research in Drug Discovery and Biochemical Systems

Scaffold Engineering for the Development of Bioactive Molecules

The strategic use of unique amino acid derivatives is fundamental to scaffold engineering in drug discovery. Cbz-4-tert-butyl-L-phenylalanine and its parent compound, 4-tert-butyl-L-phenylalanine, are valuable tools in this regard. The incorporation of the tert-butyl group onto the phenylalanine scaffold significantly increases its hydrophobic character. chemimpex.comchemimpex.com This modification is particularly useful in the synthesis of peptides and proteins where enhanced stability and specific conformational properties are desired to achieve optimal biological activity. chemimpex.comchemimpex.com

In the field of pharmaceutical development, 4-tert-butyl-L-phenylalanine serves as a key building block for peptide-based drugs, contributing to their efficacy and stability. chemimpex.com Its use extends to protein engineering, where it is employed to modify and improve protein properties like solubility and thermal stability. chemimpex.com The ability of this compound to influence the folding and stability of peptide chains provides a powerful method for developing more targeted and effective therapeutics in areas such as oncology and immunology. chemimpex.com

The phenylalanine framework itself is a privileged scaffold in drug design. For instance, the phenylalanine core of the HIV capsid (CA) protein modulator PF-74 is known to form extensive hydrophobic interactions within its binding site, making it crucial for antiviral activity. nih.gov Researchers utilize derivatives of phenylalanine to create extensive libraries of compounds for screening and development. For example, starting with (tert-butoxycarbonyl)-L-phenylalanine, a series of derivatives can be synthesized to explore structure-activity relationships (SAR) for HIV-1 capsid inhibitors. nih.govnih.gov The versatility of the phenylalanine scaffold allows for systematic modifications to develop novel bioactive molecules. umich.edu

Tailoring Pharmacological Properties of Derivatives for Enhanced Research Outcomes

The chemical structure of this compound allows for the fine-tuning of several properties crucial for drug development and biochemical studies. The Cbz protecting group and the tert-butyl substituent play significant roles in modulating the molecule's acidity, basicity, and hydrophobicity.

The most significant contribution of the 4-tert-butyl group is the dramatic increase in the hydrophobicity (lipophilicity) of the phenylalanine side chain. chemimpex.comchemimpex.com This property is crucial for enhancing a molecule's ability to cross cell membranes and to bind to hydrophobic pockets in target proteins. The hydrophobicity of the amino acid side chain has been shown to be a key factor in the potency of some receptor antagonists. By using this compound in peptide synthesis, researchers can systematically increase the hydrophobicity of a specific position in a peptide sequence to optimize its biological activity. chemimpex.com

The table below summarizes the key physicochemical properties of the parent compound, 4-tert-butyl-L-phenylalanine.

| Property | Value | Source |

| Molecular Weight | 221.29 g/mol | nih.gov |

| IUPAC Name | (2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid | nih.gov |

| XLogP3 | 0.2 | nih.gov |

| Molecular Formula | C13H19NO2 | nih.gov |

Impact of Geometrical and Conformational Changes on Reactivity

The reactivity of amino acid derivatives is intrinsically linked to their three-dimensional structure. In this compound, the introduction of the bulky tert-butyl and Cbz groups imposes significant steric constraints that dictate its conformational preferences and, consequently, its chemical reactivity. The binding of phenylalanine and its analogs to enzyme active sites is known to induce specific conformational changes that are critical for biological activity. nih.gov For instance, the binding of L-phenylalanine to enzymes like phenylalanine hydroxylase can cause substantial conformational shifts, altering the interaction between regulatory and catalytic domains. nih.gov

The rigid and voluminous nature of the tert-butyl group on the phenyl ring of this compound restricts the rotational freedom of the side chain. This geometric constraint can influence how the molecule presents itself for interaction, for example, during peptide synthesis or when binding to a macromolecular target. Studies on other phenylalanine-containing systems have shown that even subtle changes in geometry can affect reactivity. In rabbit muscle pyruvate (B1213749) kinase, the reactivity of sulfhydryl groups is a direct indicator of allosteric conformational changes induced by the binding of L-phenylalanine. youtube.com The fixed geometry of this compound makes it a useful probe for understanding how steric bulk in a ligand can modulate the conformational landscape and subsequent reactivity of its binding partner.

Fundamental Studies in Protein Engineering and Protein-Ligand Interactions

In the field of protein engineering, non-natural amino acids are fundamental tools for investigating the principles of protein structure, function, and interaction. This compound, with its distinct steric and hydrophobic properties, serves as an excellent probe for exploring the binding pockets of proteins. The analysis of thousands of protein-ligand complexes reveals that hydrophobic interactions are often critical for binding affinity and selectivity, particularly for synthetic drug-like molecules. umn.edu The 4-tert-butylphenyl group provides a large, non-polar surface that can be used to map hydrophobic regions within a protein's active or allosteric site.

Furthermore, modified amino acids are used to create covalent links to study transient protein-protein interactions (PPIs). For example, photoactivatable phenylalanine analogs like p-benzoyl-L-phenylalanine can be incorporated into a protein sequence to covalently capture binding partners upon UV irradiation. nih.gov While this compound is not photoactivatable itself, its use in synthetic peptide libraries allows researchers to test the steric tolerance of binding interfaces. By incorporating this bulky residue, scientists can determine whether a binding pocket can accommodate large substituents, providing valuable information for the design of inhibitors or therapeutic peptides. The Cbz group also allows for its controlled incorporation during peptide synthesis, ensuring its placement at a specific position within a peptide sequence designed to probe a protein-ligand interaction. acs.org

Characterization of Biochemical Pathways and Transporter Substrate Specificity

The direct application of this compound in the specific area of nucleotide metabolism is not prominently documented in available scientific literature. Research in nucleotide synthesis pathways, such as the de novo synthesis of purines and pyrimidines, involves precursors like glutamine, bicarbonate, and aspartate, and is regulated by a complex network of enzymes. While chemically modified nucleoside analogues are central to antiviral and anticancer therapies, the involvement of protected, bulky phenylalanine derivatives in this pathway is a highly specialized and less-explored area of research. acs.org

The L-type Amino Acid Transporter 1 (LAT1) is crucial for transporting large neutral amino acids across biological membranes, including the blood-brain barrier, and is often overexpressed in cancer cells. Its substrate recognition mechanism is a key area of study for drug delivery. Research has established specific structural requirements for a molecule to be a LAT1 substrate. Crucially, a compound must possess both a free amine (NH2) group and a free carboxyl (COOH) group.

The Cbz group on this compound blocks the primary amine, making it unsuitable for transport by LAT1. Therefore, it would not be recognized as a substrate for uptake into cells via this transporter. However, the underlying scaffold, 4-tert-butyl-L-phenylalanine, is of great interest. Studies on phenylalanine derivatives have shown that adding bulky, hydrophobic groups to the phenyl ring can enhance binding affinity to LAT1. This suggests that the binding pocket can accommodate large side chains.

Therefore, this compound can be used in competitive binding assays as a control compound to confirm the necessity of the free amino group for transport. It helps researchers dissect the difference between mere binding to the transporter and the conformational changes required for translocation across the membrane.

Table 1: Structural Requirements for LAT1 Substrate Recognition

| Structural Feature | Requirement for Transport | Role of this compound | Reference |

| Amino Group | Must be a free, primary amine. | The Cbz group blocks the amine, preventing transport. | , |

| Carboxyl Group | Must be a free carboxylate. | The carboxyl group is free. | , |

| Side Chain | Large, hydrophobic/aromatic side chains are preferred. | The 4-tert-butylphenyl side chain is large and hydrophobic, likely increasing binding affinity. |

Biocatalytic Approaches for Targeted Deprotection and Synthesis in Complex Systems

Traditional methods for removing protecting groups in chemical synthesis, such as the Cbz and tert-butyl ester groups, often require harsh conditions like strong acids (e.g., trifluoroacetic acid) or catalytic hydrogenation, which can be incompatible with sensitive functional groups in complex molecules. Biocatalysis offers a green and highly selective alternative using enzymes as "deprotectases."

Recent research has demonstrated the development of a one-pot, two-step enzymatic cascade for the deprotection of doubly protected amino acids like Cbz-L-Phe-OtBu, a compound structurally analogous to this compound. This system utilizes two distinct enzymes in sequence under mild, aqueous conditions.

Esterase Action: First, an esterase, such as the BS2 esterase from Bacillus subtilis, selectively hydrolyzes the tert-butyl ester (tBu) group from the C-terminus to yield the Cbz-protected amino acid.

Amidase Action: Next, a specialized Cbz-ase from Sphingomonas sp. is added. This enzyme specifically cleaves the Cbz protecting group from the N-terminus, releasing the free amino acid.

This biocatalytic strategy provides a proof-of-concept for the targeted and gentle deprotection of complex building blocks like this compound. The high selectivity of these enzymes ensures that other parts of a molecule remain untouched, which is a significant advantage in multistep organic synthesis.

Table 2: Biocatalytic Cascade for Deprotection of Protected Phenylalanine

| Step | Enzyme | Origin | Protecting Group Removed | Reference |

| 1 | BS2 Esterase | Bacillus subtilis | C-terminal tert-butyl ester (OtBu) | , |

| 2 | Cbz-ase (Amidohydrolase) | Sphingomonas sp. | N-terminal carbobenzyloxy (Cbz) | , |

Advanced Analytical and Computational Methodologies for Characterization

Advanced Spectroscopic Characterization of Cbz-4-tert-butyl-L-Phenylalanine Derivatives

Spectroscopic methods provide a detailed view into the molecular structure and bonding of this compound. NMR and IR spectroscopy are particularly powerful tools for confirming the identity and structural integrity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

In ¹H NMR spectroscopy, the protons of the tert-butyl group are expected to appear as a sharp singlet around 1.3 ppm. The benzylic protons of the Cbz group typically resonate as a singlet around 5.1 ppm, while the aromatic protons of the Cbz group and the para-substituted phenyl ring of the phenylalanine moiety appear in the region of 7.1-7.4 ppm. The α-proton of the amino acid is a crucial diagnostic signal, often appearing as a multiplet around 4.7 ppm, with its coupling to the adjacent β-protons providing conformational information.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. Key signals include those for the tert-butyl carbons (around 31 ppm for the quaternary carbon and 34 ppm for the methyl carbons), the carbonyl carbon of the Cbz group (around 156 ppm), the benzylic carbon of the Cbz group (around 67 ppm), and the aromatic carbons. The stereochemical integrity of the L-enantiomer can be confirmed using chiral derivatizing agents or chiral chromatography, which will induce diastereomeric differences observable in the NMR spectrum.

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| tert-butyl (9H, s) | ~1.3 | tert-butyl (quaternary C) | ~34 |

| β-CH₂ (2H, m) | ~3.1 | tert-butyl (methyl C) | ~31 |

| α-CH (1H, m) | ~4.7 | β-CH₂ | ~37 |

| Cbz-CH₂ (2H, s) | ~5.1 | α-CH | ~55 |

| Aromatic (9H, m) | ~7.1-7.4 | Cbz-CH₂ | ~67 |

| NH (1H, d) | ~5.2 | Aromatic C | ~127-150 |

| COOH (1H, br s) | ~10.0 | Cbz C=O | ~156 |

| COOH | ~175 |

Table 1. Predicted ¹H and ¹³C NMR chemical shifts for this compound in a typical deuterated solvent like CDCl₃. Actual values may vary depending on the solvent and concentration.

Application of Infrared (IR) Spectroscopy in Synthetic Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for monitoring the progress of the synthesis of this compound. By tracking the appearance and disappearance of characteristic absorption bands corresponding to specific functional groups, chemists can follow the reaction in real-time. chemicalbook.com

During the protection of 4-tert-butyl-L-phenylalanine with benzyl (B1604629) chloroformate to form the Cbz-protected amino acid, the disappearance of the characteristic N-H stretching vibrations of the free amine (typically two bands for a primary amine in the 3300-3500 cm⁻¹ region) and the appearance of the urethane (B1682113) N-H stretch (a single, broader band around 3300 cm⁻¹) and the strong urethane carbonyl (C=O) stretch (around 1690-1720 cm⁻¹) are key indicators of a successful reaction. The presence of the carboxylic acid O-H stretch (a very broad band from 2500-3300 cm⁻¹) and C=O stretch (around 1700-1725 cm⁻¹) are also important diagnostic peaks.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretch, H-bonded | 2500-3300 (very broad) |

| N-H (Urethane) | Stretch | ~3300 (broad) |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-3000 |

| C=O (Carboxylic Acid) | Stretch | 1700-1725 |

| C=O (Urethane) | Stretch | 1690-1720 |

| C=C (Aromatic) | Stretch | 1450-1600 |

Table 2. Characteristic infrared absorption bands for this compound.

Chromatographic Techniques for High-Resolution Analysis and Purification

Chromatographic methods are essential for assessing the purity of this compound and for isolating it from reaction mixtures. HPLC is the primary tool for analytical assessment, while preparative chromatography is used for purification on a larger scale.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress

High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used to determine the purity of this compound and to monitor the progress of its synthesis. chemimpex.com A reversed-phase HPLC method, typically employing a C18 column, is commonly used. The mobile phase usually consists of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

The progress of the reaction can be followed by injecting aliquots of the reaction mixture into the HPLC system. The disappearance of the starting material peak (4-tert-butyl-L-phenylalanine) and the appearance of the product peak (this compound) are monitored over time. The purity of the final product is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. A purity of ≥98% is often required for applications in peptide synthesis. chemimpex.com

| Parameter | Typical Condition |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Expected Retention Time | Dependent on the exact gradient, but expected to be longer than the unprotected amino acid due to the hydrophobic Cbz and tert-butyl groups. |

Table 3. A typical set of HPLC conditions for the analysis of this compound.

Preparative Chromatographic Methods for Compound Isolation

For the purification of this compound on a larger scale, preparative HPLC or flash chromatography is employed. These techniques operate on the same principles as analytical HPLC but use larger columns and higher flow rates to handle larger sample loads. The goal is to separate the desired product from any unreacted starting materials, by-products, or other impurities.

In preparative HPLC, fractions of the eluent are collected as they exit the column. These fractions are then analyzed by analytical HPLC to determine their purity. Fractions containing the pure product are combined and the solvent is removed to yield the purified this compound. Flash chromatography, a lower-pressure technique using a silica (B1680970) gel stationary phase, can also be effective for purification, particularly when the impurities have significantly different polarities from the product.

Mass Spectrometry for Molecular Mass Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the molecular weight of this compound and providing structural information through fragmentation analysis.

Upon ionization, typically using electrospray ionization (ESI), the molecule can be observed as the protonated molecular ion [M+H]⁺ or the sodiated adduct [M+Na]⁺. The accurate mass measurement from a high-resolution mass spectrometer can confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a series of daughter ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways include the loss of the Cbz group, cleavage of the benzylic C-O bond, and fragmentation of the amino acid backbone. For instance, a common fragment would correspond to the loss of the benzyl group (C₇H₇) or the entire benzyloxycarbonyl group. The fragmentation of deprotonated peptides containing phenylalanine often involves the elimination of neutral cinnamic acid. core.ac.uk

| Ion | m/z (calculated for C₂₁H₂₅NO₄) | Description |

| [M+H]⁺ | 356.1856 | Protonated molecular ion |

| [M+Na]⁺ | 378.1676 | Sodiated adduct |

| [M-C₇H₇]⁺ | 265.1281 | Loss of the benzyl group |

| [M-C₈H₇O₂]⁺ | 220.1332 | Loss of the benzyloxycarbonyl group |

Table 4. Expected m/z values for key ions of this compound in positive ion mode mass spectrometry.

In the realm of modern drug discovery and materials science, a deep understanding of a molecule's three-dimensional structure and its interaction with biological targets is paramount. For this compound, a synthetic amino acid derivative, advanced analytical and computational methodologies are indispensable for elucidating its conformational preferences, predicting its binding affinities, and establishing structure-activity relationships. These in silico approaches not only accelerate the research process but also provide insights that are often difficult to obtain through experimental methods alone.

Conformational Energy Landscape Profiling

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. The conformational energy landscape of a molecule describes the relative energies of all its possible conformations. Profiling this landscape for this compound is crucial for understanding its flexibility and the preferred shapes it adopts in different environments.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the vast conformational space of this molecule. nih.gov These studies often involve systematic rotations around single bonds to generate a multitude of potential conformations. The energy of each conformation is then calculated to identify low-energy, stable structures.

Theoretical studies on similar capped phenylalanine derivatives, such as N-acetyl-phenylalaninylamide (NAPA), have shown that the peptide backbone can adopt various conformations like β-sheets and γ-turns. researchgate.net The interplay of intramolecular hydrogen bonds and steric effects governs the stability of these structures. In the case of this compound, the large substituents are expected to favor more extended conformations to minimize steric clashes. Molecular dynamics simulations can further provide a dynamic picture of the conformational landscape, showing how the molecule explores different energy minima over time in solution. researchgate.netrsc.orgnih.gov

A hypothetical conformational energy landscape might reveal several low-energy basins corresponding to distinct families of structures. The relative populations of these conformational states can be estimated using Boltzmann statistics, providing a clearer picture of the dominant shapes of the molecule under physiological conditions.

Table 1: Key Factors Influencing the Conformational Energy Landscape of this compound

| Structural Feature | Influence on Conformation |

| Cbz Group | Steric hindrance, potential for intramolecular hydrogen bonding, restricts backbone flexibility. acs.orgnih.gov |

| tert-Butyl Group | Restricts phenyl ring rotation, introduces steric bulk, influences side-chain orientation. nih.gov |

| Phenylalanine Backbone | Inherent flexibility of φ (phi) and ψ (psi) dihedral angles, propensity to form secondary structures. researchgate.net |

| Solvent Environment | Can stabilize certain conformations through intermolecular interactions. researchgate.net |

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule, such as this compound, might bind to a biological target, typically a protein or enzyme. nih.gov This predictive capability is invaluable in drug discovery for identifying potential drug candidates and optimizing their interactions with their targets.

The process of molecular docking involves two main steps: first, generating a variety of possible binding poses of the ligand within the active site of the receptor, and second, scoring these poses to estimate the binding affinity. nih.gov The accuracy of these predictions depends heavily on the quality of the protein structure (often obtained from X-ray crystallography or NMR spectroscopy) and the sophistication of the scoring function used.

For this compound, docking studies could be performed against a range of potential protein targets. For instance, given its amino acid-like structure, it could be docked into the active sites of enzymes that process amino acids or peptides, such as proteases or aminoacyl-tRNA synthetases. The Cbz and tert-butyl groups would play a significant role in determining the binding specificity and affinity. The bulky nature of these groups might necessitate a larger binding pocket or could lead to specific hydrophobic interactions that enhance binding. nih.gov

Molecular dynamics simulations can be used to refine the docked poses and to study the stability of the ligand-protein complex over time. nih.govnih.gov These simulations provide a more dynamic and realistic view of the binding event, taking into account the flexibility of both the ligand and the protein.

Table 2: Hypothetical Docking Simulation Results for this compound with a Generic Protease

| Parameter | Predicted Value/Interaction | Significance |

| Binding Affinity (ΔG) | -8.5 kcal/mol | Indicates a potentially strong and stable interaction. |

| Key Interacting Residues | Hydrophobic pocket (Val, Leu, Ile), Aromatic residue (Trp), Polar residue (Ser) | Highlights the specific amino acids in the active site that contribute to binding. |

| Types of Interactions | Hydrophobic interactions with the tert-butyl group and phenyl ring. Pi-stacking with the aromatic residue. Hydrogen bonding with the carbonyl of the Cbz group. | Details the nature of the forces holding the ligand in the binding site. |

| Predicted Pose | The tert-butyl group is buried deep within a hydrophobic pocket, while the Cbz group is positioned to interact with surface residues. | Provides a visual model of how the molecule fits into the active site. |

In Silico Derivation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov In silico SAR methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use computational approaches to establish these relationships. nih.govepa.govnih.gov This allows for the prediction of the activity of new, unsynthesized compounds and for the rational design of more potent and selective molecules.

For this compound, a QSAR study would involve compiling a dataset of structurally related compounds with their corresponding biological activities. A range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and hydrophobic parameters (e.g., logP).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov This model can then be used to predict the activity of new analogs of this compound.

For example, a hypothetical SAR study might investigate the effect of modifying the para-substituent on the phenyl ring. By synthesizing and testing a series of analogs with different substituents (e.g., methyl, chloro, methoxy), a QSAR model could be developed to predict the optimal substituent for a desired biological activity. The model might reveal that bulky, hydrophobic substituents at the para-position are crucial for high activity, thus rationalizing the presence of the tert-butyl group in the parent compound.

Table 3: Example of a Simplified SAR Table for Analogs of this compound

| Compound | Para-Substituent | Predicted Activity (IC₅₀, µM) | Key Structural Feature for Activity |

| 1 | -H | 15.2 | Baseline |

| 2 | -CH₃ | 8.7 | Increased hydrophobicity |

| 3 | -C(CH₃)₃ | 1.5 | Optimal bulk and hydrophobicity |

| 4 | -Cl | 5.1 | Electronic and steric effects |

| 5 | -OCH₃ | 12.8 | Increased polarity, less favorable |

This in silico approach to SAR provides a systematic and efficient way to explore the chemical space around a lead compound like this compound, guiding the synthesis of new derivatives with improved properties.

Q & A

Q. What are the recommended synthetic routes for preparing Cbz-4-tert-butyl-L-Phenylalanine, and how can its purity be validated?

- Methodological Answer : this compound is synthesized via selective tert-butyl group introduction at the para position of L-phenylalanine, followed by carbobenzyloxy (Cbz) protection of the amino group. A typical protocol involves:

Alkylation : React L-phenylalanine with tert-butyl bromide under basic conditions (e.g., K₂CO₃/DMF) to introduce the tert-butyl group .

Protection : Use benzyl chloroformate (Cbz-Cl) in a biphasic system (e.g., NaOH/dioxane) to protect the α-amino group, ensuring pH control (8–9) to avoid side reactions .

Purification : Recrystallize from ethanol/water mixtures and validate purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (δ ~7.3–7.5 ppm for aromatic protons, δ ~1.3 ppm for tert-butyl protons) .

Q. How does the tert-butyl substituent influence the compound’s solubility and stability in peptide synthesis?

- Methodological Answer : The tert-butyl group enhances hydrophobicity, reducing aqueous solubility but improving stability against enzymatic degradation. To optimize solubility for solid-phase peptide synthesis (SPPS):

- Use polar aprotic solvents (e.g., DMF or NMP) for coupling.

- Monitor steric hindrance during resin loading via Kaiser test or Fmoc deprotection kinetics .

- Stability can be confirmed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS tracking .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during coupling of this compound in SPPS?

- Methodological Answer : The bulky tert-butyl group can reduce coupling efficiency. Mitigation approaches include:

- Activation Reagents : Use HATU or PyBOP instead of HOBt/DIC to enhance reactivity.

- Extended Coupling Times : 2–4 hours per residue, with double couplings for problematic sequences.

- Temperature Optimization : Perform reactions at 50°C to improve resin swelling and reagent diffusion .

- Validate coupling success via MALDI-TOF MS or Edman degradation .

Q. How can researchers resolve contradictions in reported NMR chemical shifts for Cbz-protected amino acids?

- Methodological Answer : Variations in NMR data (e.g., δ shifts for Cbz aromatic protons) arise from solvent polarity, concentration, and pH. To standardize:

Use deuterated DMSO or CDCl₃ for consistency.

Compare with literature spectra of structurally analogous compounds (e.g., N-Phthaloyl-L-phenylalanine, δ 7.6–8.1 ppm for phthaloyl protons) .

Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What analytical methods are critical for detecting enantiomeric impurities in this compound?

- Methodological Answer : Chiral purity is essential for peptide bioactivity. Methods include:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) and UV detection at 254 nm.

- Polarimetry : Compare specific rotation ([α]ᴅ²⁵) with literature values for L-configuration (e.g., +12° to +15° in methanol) .

- Enzymatic Assays : Incubate with L-amino acid oxidase; absence of D-isomers prevents H₂O₂ generation (measured spectrophotometrically) .

Q. How can computational modeling predict the conformational impact of this compound in peptide scaffolds?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) assess steric and electronic effects:

DFT : Optimize geometry at B3LYP/6-31G(d) level to evaluate torsional angles and steric clashes.

MD Simulations : Simulate peptide folding in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS.

Validate predictions via circular dichroism (CD) spectroscopy or X-ray crystallography .

Data Interpretation and Validation

Q. How should researchers address discrepancies in reported melting points or spectroscopic data?

- Methodological Answer : Cross-validate findings using:

- DSC/TGA : Determine decomposition points and compare with literature (e.g., N-Phthaloyl derivatives melt at 156–160°C) .

- Inter-laboratory Reproducibility : Share samples with collaborators for independent HPLC/NMR analysis.

- Reference Standards : Use certified materials (e.g., L-Phenylalanine Pharmaceutical Secondary Standards) for calibration .

Q. What protocols ensure batch-to-batch consistency in large-scale synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy.

- Design of Experiments (DoE) : Optimize parameters (e.g., reaction time, stoichiometry) using factorial design.

- Stability-Indicating Assays : Use forced degradation (acid/base/oxidative stress) to validate method robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.